2,3,4-Trimethylpent-1-en-3-ol
Description
Contextualization within Branched Unsaturated Alcohols Research
Branched unsaturated alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrance components. ontosight.ai Research in this area often focuses on understanding how the interplay between the hydroxyl group and the carbon-carbon double bond influences the molecule's reactivity. The position and degree of branching in the carbon skeleton, as seen in 2,3,4-trimethylpent-1-en-3-ol, introduce steric and electronic effects that can direct the outcome of chemical transformations in highly specific ways.
The study of such compounds is crucial for developing new synthetic methods. For instance, the presence of both an alcohol and an alkene functionality allows for a wide range of selective reactions, such as oxidation, reduction, and various addition reactions across the double bond. The insights gained from studying the reactivity of molecules like this compound contribute to the broader understanding of stereoselectivity and regioselectivity in organic synthesis.
Overview of Research Trajectories for the Chemical Compound
Research concerning this compound has primarily focused on its synthesis and its behavior in various chemical reactions. Scientists have explored different synthetic routes to access this sterically hindered alcohol, often as a means to study the limits and mechanisms of nucleophilic additions to ketones.
A significant area of investigation involves the compound's reactivity. Studies have examined its oxidation, the stability of the resulting carbocations, and its participation in rearrangement reactions. The interaction of the hydroxyl group and the adjacent double bond is of particular interest, as it can lead to the formation of various products depending on the reaction conditions. Furthermore, the compound has been utilized as a model substrate to probe the mechanisms of reactions involving allylic alcohols.
Chemical and Physical Properties
The distinct molecular structure of this compound gives rise to its specific chemical and physical properties.
| Property | Value |
| Molecular Formula | C8H16O chemspider.com |
| Molecular Weight | 128.215 g/mol chemspider.com |
| IUPAC Name | This compound chemspider.com |
| CAS Number | 34139-33-8 chemspider.com |
| Appearance | Colorless liquid |
| Boiling Point | ~116 °C (for the related compound 2,3,4-trimethyl-pent-2-ene) chembk.com |
| Density | ~0.743 g/mL at 25 °C (for the related compound 2,3,4-trimethyl-pent-2-ene) chembk.com |
| Solubility | Soluble in organic solvents chembk.com |
Note: Some physical properties are referenced from the closely related compound 2,3,4-trimethyl-pent-2-ene due to limited data availability for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,3,4-trimethylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)8(5,9)7(3)4/h7,9H,1H2,2-5H3 |
InChI Key |
VMYQHRVPXPVJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,4 Trimethylpent 1 En 3 Ol
Regio- and Stereoselective Synthetic Pathways
Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules. The following sections detail established reactions that can be tailored for the specific synthesis of 2,3,4-trimethylpent-1-en-3-ol.
Dehydration Reactions in Alkene-Alcohol Synthesis
Dehydration of alcohols is a fundamental method for the synthesis of alkenes. libretexts.orggdckulgam.edu.in This process involves the elimination of a water molecule from an alcohol, leading to the formation of a carbon-carbon double bond. unacademy.com The reaction is typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.orgpressbooks.pub
The ease of dehydration follows the order: tertiary > secondary > primary alcohols. gdckulgam.edu.inunacademy.com This is because the mechanism for secondary and tertiary alcohols proceeds through a relatively stable carbocation intermediate (E1 mechanism), while primary alcohols typically follow a bimolecular (E2) mechanism. libretexts.orglibretexts.org For tertiary alcohols, like the precursor to an alkene that could be related to this compound, the reaction conditions are generally milder. gdckulgam.edu.in
Reaction Conditions for Alcohol Dehydration:
| Alcohol Type | Temperature Range (°C) |
| Primary | 170 - 180 |
| Secondary | 100 - 140 |
| Tertiary | 25 - 80 |
Data sourced from Chemistry LibreTexts and Unacademy. libretexts.orgunacademy.com
A potential synthetic route to an isomer, 2,3,4-trimethylpent-2-ene, could involve the dehydration of 2,3,4-trimethylpentan-3-ol. The initial protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). pressbooks.pub Departure of the water molecule results in the formation of a tertiary carbocation. A subsequent deprotonation of an adjacent carbon by a base (such as the conjugate base of the acid or another alcohol molecule) leads to the formation of the alkene. It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation, potentially leading to a mixture of alkene products. libretexts.org
Grignard Reaction Applications in Branched Alcohol Synthesis
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and is particularly useful for the synthesis of highly branched alcohols. aroonchande.comlibretexts.org Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases. sigmaaldrich.com
The synthesis of this compound can be achieved through the reaction of a specific Grignard reagent with a ketone. Specifically, the reaction of vinylmagnesium bromide with pinacolone (B1678379) (3,3-dimethyl-2-butanone) yields this compound. rsc.org In this reaction, the vinyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to give the final tertiary alcohol product.
The general scheme for this synthesis is as follows:
Formation of Grignard Reagent: Vinyl bromide reacts with magnesium metal in an ether solvent to form vinylmagnesium bromide.
Reaction with Ketone: The vinylmagnesium bromide is then added to pinacolone.
Workup: The reaction mixture is treated with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride) to neutralize the alkoxide and yield the alcohol. rsc.org
The choice of the Grignard reagent and the carbonyl compound is crucial for obtaining the desired product. For instance, reacting a different Grignard reagent with pinacolone would result in a different tertiary alcohol.
Reduction of Carbonyl Precursors to Alcohols
The reduction of carbonyl compounds is a common and effective method for the synthesis of alcohols. While this method is more straightforward for producing primary and secondary alcohols from aldehydes and ketones, respectively, it can be a key step in a multi-step synthesis of a more complex alcohol.
For instance, a precursor ketone, 3,3,4-trimethylpent-4-en-2-one, can be reduced to form the corresponding secondary alcohol, 3,3,4-trimethylpent-4-en-2-ol. google.com This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity and mild reaction conditions. google.comresearchgate.net
Common Reducing Agents for Carbonyls:
| Reagent | Typical Substrates | Notes |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Milder, more selective |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | More powerful, less selective |
The resulting secondary alcohol could then potentially undergo further reactions to arrive at the target molecule, this compound, although this would involve additional synthetic steps.
Multi-Component and Cascade Reaction Approaches
Multi-component and cascade reactions offer significant advantages in organic synthesis by increasing efficiency and reducing the number of separate operations. These strategies are at the forefront of modern synthetic chemistry.
Ireland-Claisen Rearrangement in Unsaturated Alcohol Synthesis
The Claisen rearrangement is a unacademy.comunacademy.com-sigmatropic rearrangement of an allyl vinyl ether that produces a γ,δ-unsaturated carbonyl compound. numberanalytics.comwikipedia.org The Ireland-Claisen rearrangement is a powerful variation of this reaction that utilizes an allylic ester as the starting material. tcichemicals.comlibretexts.org The reaction is initiated by treating the allyl ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with a silyl (B83357) halide to generate a silyl ketene (B1206846) acetal. wikipedia.orgchem-station.com This intermediate then undergoes the unacademy.comunacademy.com-sigmatropic rearrangement.
This rearrangement is highly valuable for its ability to control stereochemistry and can be used to construct complex molecules containing γ,δ-unsaturated carboxylic acids. chem-station.com While a direct application to the synthesis of this compound is not immediately apparent from the search results, the principles of the Ireland-Claisen rearrangement are applicable to the synthesis of various unsaturated alcohols and their derivatives. The resulting carboxylic acid from the rearrangement could potentially be converted to the desired alcohol through a series of subsequent reactions.
Ring-Closing Metathesis Strategies for Alkene Formation
Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis used to form cyclic alkenes from a diene using a metal catalyst, often based on ruthenium or molybdenum. wikipedia.orgmedwinpublishers.com This reaction has broad applications in the synthesis of a wide variety of ring sizes, from small to large macrocycles. wikipedia.orgthieme-connect.de
While RCM is primarily used for the formation of cyclic compounds, the principles of olefin metathesis can also be applied to acyclic systems in the form of cross-metathesis. thieme-connect.delibretexts.org In theory, a cross-metathesis reaction could be envisioned to construct the carbon skeleton and the double bond of this compound or a precursor. However, controlling the selectivity in cross-metathesis between different alkenes can be challenging.
The general mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with a metal alkylidene catalyst. libretexts.org This intermediate then fragments to give a new alkene and a new metal alkylidene, which continues the catalytic cycle.
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For a molecule like this compound, this involves exploring biocatalysis and continuous processing technologies to enhance efficiency, safety, and environmental compatibility.
The direct asymmetric synthesis of sterically demanding tertiary alcohols like this compound using enzymes is a formidable challenge. However, biocatalysis offers powerful tools for the kinetic resolution of racemic mixtures, providing a pathway to enantiomerically enriched tertiary alcohols.
Detailed research into the enzymatic kinetic resolution of analogous racemic tertiary allylic alcohols has shown promise. Hydrolases, particularly lipases, are the most frequently employed enzymes for this purpose due to their operational simplicity and broad substrate tolerance. google.comscielo.br For instance, lipase (B570770) A from Candida antarctica (CAL-A) has been effectively used in the enantioselective transesterification of various tertiary allylic alcohols. scielo.br The primary challenge lies in the steric hindrance around the hydroxyl group, which can significantly limit enzyme activity. Strategies to overcome this include optimizing reaction parameters such as the acyl donor, solvent, and enzyme loading. scielo.br
While direct biocatalytic synthesis of this compound has not been extensively reported, the kinetic resolution of its racemic form represents a viable green approach to obtaining enantiopure versions. This process would involve the selective acylation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
Another biocatalytic strategy involves the use of laccase-mediator systems. Laccases, in the presence of a mediator like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can catalyze the oxidation of alcohols. mdpi.comnih.govbohrium.com While typically used for the oxidation of primary and secondary alcohols, this system has been applied to the oxidative rearrangement of tertiary allylic alcohols, converting them into enones. polimi.it This highlights the potential of enzyme systems to perform complex transformations on sterically hindered substrates. Furthermore, the deracemization of secondary alcohols has been achieved by combining enantioselective oxidation with a non-selective reduction, a concept that could potentially be adapted for tertiary alcohols. nih.gov
The precursor to this compound, pinacolone, has also been considered in the context of green chemistry, not as a substrate for biocatalysis, but as a potentially greener solvent for enzymatic polymerizations. rsc.orgcore.ac.ukresearchgate.net
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lipase A from Candida antarctica (CAL-A) | Vinyl butyrate | Heptane | 45 | 96 ((R)-ester) | scielo.br |
| 1-Methyl-2,3-dihydro-1H-inden-1-ol | Lipase A from Candida antarctica (CAL-A) | Vinyl butyrate | Isooctane | 44 | 99 ((R)-ester) | scielo.br |
| Racemic Tertiary Allylic Alcohols (general) | Chiral Phosphoric Acid (organocatalyst) | - (Intramolecular transesterification) | Not specified | - | High (s-factor up to 164.6) | researchgate.net |
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, particularly in addressing the challenges associated with its conventional synthesis via the Grignard reaction. The addition of a vinyl Grignard reagent to pinacolone is a primary route to this alcohol. Grignard reactions are often highly exothermic and require careful control of reaction conditions to minimize side reactions.
Continuous flow reactors provide superior heat and mass transfer, enabling precise temperature control and reducing the risks associated with exothermic reactions. chemicalindustryjournal.co.uk This enhanced control can lead to higher yields and purities. For the synthesis of this compound, a flow setup would typically involve pumping streams of pinacolone and a vinyl Grignard reagent (like vinylmagnesium bromide) into a mixing zone and then through a heated or cooled reaction coil. The residence time in the reactor can be precisely controlled to optimize the reaction conversion.
Furthermore, continuous processing facilitates easier scale-up compared to batch processes. researchgate.net The productivity of a flow system can be increased by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel). The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, has been successfully demonstrated in continuous Grignard reactions, further enhancing the sustainability of the process.
| Parameter | Proposed Condition | Rationale/Benefit | Reference |
|---|---|---|---|
| Reactant 1 | Pinacolone in 2-MeTHF | Use of a bio-based solvent. | |
| Reactant 2 | Vinylmagnesium bromide (in-situ generated) | Enhanced safety, avoids storage of reactive reagent. | chemicalindustryjournal.co.uk |
| Reactor Type | Packed-bed reactor (for Grignard generation) followed by a Plug Flow Reactor (PFR) | Efficient in-situ generation and controlled reaction time. | chemicalindustryjournal.co.uk |
| Temperature | 25-50 °C | Superior heat exchange in flow allows for operation at or near room temperature. | chimia.ch |
| Residence Time | 1-10 minutes | Rapid reaction completion and high throughput. | researchgate.net |
| Quenching | Continuous quench with aqueous ammonium chloride | Controlled work-up, prevents decomposition. |
Elucidation of Reaction Mechanisms and Transformations of 2,3,4 Trimethylpent 1 En 3 Ol
Mechanistic Studies of Uncatalyzed Reactions
Uncatalyzed reactions provide insight into the intrinsic reactivity of a molecule. For 2,3,4-trimethylpent-1-en-3-ol, its structure, featuring a tertiary alcohol adjacent to a disubstituted alkene, suggests a rich and complex reactivity profile.
Oxidation Pathways and Product Characterization
Selective oxidation of allylic alcohols can be achieved with various reagents, with manganese dioxide being a classic example for the conversion to the corresponding α,β-unsaturated carbonyl compound. msu.edu In the case of this compound, a tertiary alcohol, direct oxidation of the alcohol to a ketone is not possible without cleavage of a carbon-carbon bond.
Oxidative cleavage of the carbon-carbon double bond is a probable pathway. Strong oxidizing agents like ozone (discussed in section 3.2) or potassium permanganate (B83412) would be expected to cleave the double bond, leading to the formation of a ketone and formaldehyde. Specifically, the reaction would likely yield 3,4,4-trimethylpentan-2-one.
Epoxidation of the double bond is another potential oxidation pathway. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding epoxide, 2,3-epoxy-2,3,4-trimethylpentan-1-ol. The subsequent reactivity of this epoxide could lead to a variety of products depending on the reaction conditions.
Hydration Reactions and Isomerization Processes
The hydration of the alkene in this compound under uncatalyzed conditions is expected to be slow. Acid catalysis is typically required for the hydration of alkenes. If an acid catalyst were present, the reaction would likely proceed via a carbocation intermediate. The initial protonation of the double bond would lead to a tertiary carbocation, which would be stabilized by the adjacent methyl groups. Subsequent attack by water would yield a diol, specifically 2,3,4-trimethylpentane-1,3-diol.
Isomerization of this compound could occur under certain conditions, such as in the presence of acid or upon heating. An allylic rearrangement could potentially lead to the formation of 2,3,4-trimethylpent-2-en-1-ol. This would involve a 1,3-hydride shift, which may be thermodynamically driven by the formation of a more substituted, and thus more stable, alkene. However, such rearrangements are often complex and can lead to mixtures of products.
Ozonolysis Kinetics and Atmospheric Chemical Relevance
Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds and is also a significant process in atmospheric chemistry for the degradation of unsaturated volatile organic compounds (VOCs). msu.eduacs.org The reaction of unsaturated alcohols with ozone is of particular interest due to their biogenic and anthropogenic sources.
Rate Coefficient Determination for Unsaturated Alcohols
While the specific rate coefficient for the ozonolysis of this compound has not been reported, studies on a variety of other unsaturated alcohols provide valuable insights into the factors that govern reactivity. The rate of ozonolysis is highly dependent on the structure of the alkene, particularly the degree of substitution around the double bond.
Generally, the rate of reaction with ozone increases with the number of alkyl substituents on the double bond. Given that this compound is a trisubstituted alkene, it is expected to have a relatively high rate coefficient for ozonolysis compared to less substituted alkenes. The position of the hydroxyl group can also influence the reaction rate.
Below is a table of experimentally determined rate coefficients for the gas-phase reaction of ozone with several unsaturated alcohols at room temperature.
| Unsaturated Alcohol | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 3-methyl-3-buten-1-ol | 7.29 x 10⁻¹⁸ | nih.gov |
| 2-methyl-3-buten-2-ol | 9.55 x 10⁻¹⁸ | nih.gov |
| 1-penten-3-ol | 1.0 x 10⁻¹⁷ | nih.gov |
| cis-2-penten-1-ol | 1.1 x 10⁻¹⁶ | rsc.orgdntb.gov.ua |
| trans-2-hexen-1-ol | 1.2 x 10⁻¹⁶ | rsc.orgdntb.gov.ua |
Based on these data, it can be inferred that the rate coefficient for this compound would be significant, likely on the order of 10⁻¹⁶ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, reflecting the electron-donating nature of the alkyl groups on the double bond.
Formation of Criegee Intermediates from Ozonolysis
The ozonolysis of alkenes proceeds through the formation of a primary ozonide, which rapidly decomposes to a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. msu.eduacs.org These intermediates are highly reactive and play a crucial role in atmospheric chemistry, including the formation of secondary organic aerosols. nih.gov
For this compound, the initial addition of ozone to the double bond would form the primary ozonide. This would then cleave to form two possible pairs of a carbonyl and a Criegee intermediate:
Formaldehyde (H₂C=O) and a substituted Criegee intermediate, (CH₃)₂CH-C(OH)(CH₃)-C⁺OO⁻.
A ketone, 3,4,4-trimethylpentan-2-one, and the simplest Criegee intermediate, CH₂OO.
The branching ratio between these two pathways would depend on the stability of the resulting Criegee intermediates and carbonyl compounds. The fate of the Criegee intermediates is complex and can include unimolecular decay to form OH radicals or bimolecular reactions with other atmospheric species like water vapor and sulfur dioxide. The formation of a substituted Criegee intermediate from this compound could have significant implications for atmospheric chemistry in regions where it may be present.
Polymerization and Oligomerization Studies
A thorough search of the scientific literature reveals no studies on the polymerization or oligomerization of this compound. The lack of research in this area is likely attributable to the significant steric hindrance around the double bond and the tertiary alcohol group.
For polymerization to occur, monomers must be able to approach the growing polymer chain. In this compound, the bulky isopropyl and methyl groups, as well as the tertiary hydroxyl group, create a sterically crowded environment around the vinyl group. This steric hindrance would make it very difficult for the monomer to add to a growing chain, thus inhibiting polymerization.
Similarly, oligomerization, which involves the formation of short polymer chains, would also be disfavored for the same reasons. wikipedia.org While some allylic alcohols can be polymerized under specific conditions, they are generally less reactive monomers than other classes of alkenes. researchgate.net The extensive substitution in this compound makes it a particularly poor candidate for these types of transformations.
Mechanistic Aspects of Alkene Polymerization
The polymerization of vinyl monomers typically proceeds via radical, cationic, anionic, or coordination mechanisms. The suitability of each of these mechanisms for this compound is heavily influenced by its molecular structure.
Challenges to Polymerization:
The primary challenge to the polymerization of this compound is the severe steric hindrance around the carbon-carbon double bond. The presence of a methyl group and a bulky tert-butyl group on the carbons of the double bond creates a sterically crowded environment. This hindrance can significantly impede the approach of an initiator and the subsequent addition of monomer units to a growing polymer chain.
Cationic Polymerization:
Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the double bond to form a carbocation. libretexts.orglibretexts.orgwikipedia.org For an alkene to be a good candidate for cationic polymerization, it should be able to form a stable carbocation. libretexts.orglibretexts.org The structure of this compound would likely lead to the formation of a tertiary carbocation upon protonation, which is relatively stable.
However, the steric hindrance would likely disfavor the propagation step. libretexts.org Furthermore, the presence of the hydroxyl group introduces complications. The lone pairs on the oxygen atom can act as a nucleophile, potentially terminating the growing cationic chain. Additionally, under acidic conditions, the tertiary allylic alcohol is prone to elimination of water to form a more stable conjugated diene, which could then undergo polymerization or other side reactions. Chain transfer reactions, where a proton is transferred from the growing chain to a monomer or solvent molecule, are also common in cationic polymerization and would be expected to limit the molecular weight of the polymer. libretexts.orgiupac.org
Radical Polymerization:
Radical polymerization is initiated by free radicals and is a versatile method for a wide range of vinyl monomers. iupac.org While radical polymerization can be less sensitive to steric hindrance than ionic methods, the bulky substituents on this compound would still pose a significant challenge to chain propagation.
The tertiary allylic hydrogen atom in this compound could be susceptible to abstraction by the growing radical chain, leading to chain transfer and the formation of a stable allylic radical. This would terminate the growth of one chain and initiate a new, potentially branched, one. The hydroxyl group itself can also participate in chain transfer reactions. The polymerization of sterically hindered monomers like vinyl pivalate, a vinyl ester with a bulky tert-butyl group, has been studied and often results in polymers with specific tacticities influenced by the bulky groups. acs.orgmdpi.com
Coordination Polymerization:
Coordination polymerization, using catalysts like Ziegler-Natta or metallocenes, is highly effective for simple alkenes like ethylene (B1197577) and propylene, often leading to polymers with high stereoregularity. libretexts.orglibretexts.org However, Ziegler-Natta catalysts are generally not effective for the polymerization of 1,2-disubstituted or more highly substituted alkenes due to steric hindrance. libretexts.orglibretexts.org While some modern metallocene catalysts have shown activity for the copolymerization of ethylene with sterically encumbered 1,1-disubstituted olefins, the homopolymerization of a trisubstituted alkene like this compound would be highly challenging. researchgate.netmdpi.com The polar hydroxyl group could also poison the catalyst.
Table 1: Plausible Polymerization Mechanisms and Expected Outcomes for this compound
| Polymerization Type | Initiation | Propagation Challenges | Termination/Chain Transfer | Expected Product |
| Cationic | Protic or Lewis acids | High steric hindrance | Nucleophilic attack by -OH, elimination of water, chain transfer to monomer. libretexts.org | Oligomers or low molecular weight polymer with potential for side products. |
| Radical | Radical initiators (e.g., AIBN, BPO) | High steric hindrance | Chain transfer to allylic H, chain transfer involving -OH. | Low molecular weight, likely branched polymer. |
| Coordination | Ziegler-Natta or metallocene catalysts | Extreme steric hindrance, catalyst poisoning by -OH group. libretexts.orglibretexts.org | Likely catalyst deactivation | Unlikely to polymerize. |
Microstructure Analysis in Polymeric Systems
Assuming that polymerization of this compound could be achieved, the resulting polymer's microstructure would be complex and largely dictated by the steric factors of the monomer.
The tacticity , or the stereochemical arrangement of the repeating units, would be significantly influenced by the bulky substituents. In the polymerization of monosubstituted ethylenes, atactic, isotactic, and syndiotactic polymers can be formed. edu.krd For a trisubstituted alkene like this compound, the steric interactions between the pendant groups on adjacent monomer units would likely lead to a highly irregular, or atactic , structure. Achieving a high degree of stereoregularity (isotactic or syndiotactic) would be improbable without a highly specialized and selective catalyst, which is not readily apparent for this monomer. Studies on the polymerization of sterically hindered vinyl esters have shown that the choice of solvent and temperature can influence tacticity, but perfect control is difficult to achieve. acs.org
The polymer chains would be expected to have a low degree of polymerization due to the high propensity for chain termination and chain transfer reactions. The steric hindrance would also likely lead to a low ceiling temperature, meaning that the polymerization would be readily reversible at elevated temperatures.
Branching would be a significant feature of the polymer's microstructure, particularly if a radical polymerization mechanism were employed. As mentioned, chain transfer to the monomer's allylic position or to the polymer backbone would create new radical sites, leading to the formation of branched chains. This would result in a polymer with an amorphous morphology. libretexts.org
Table 2: Predicted Microstructural Features of Poly(this compound)
| Microstructural Feature | Predicted Characteristic | Rationale |
| Tacticity | Atactic (irregular) | High steric hindrance from three methyl groups prevents stereoregular placement of monomer units. edu.krd |
| Degree of Polymerization | Low | Frequent chain transfer and termination reactions due to steric hindrance and reactive allylic H and -OH groups. libretexts.orgiupac.org |
| Branching | High | Prevalent chain transfer reactions, especially in radical polymerization, would lead to a branched structure. libretexts.org |
| Crystallinity | Amorphous | The irregular and branched structure would prevent the polymer chains from packing into an ordered crystalline lattice. |
Catalytic Applications and Catalyst Design for 2,3,4 Trimethylpent 1 En 3 Ol
Homogeneous Catalysis in Reactions of the Chemical Compound
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct advantages in terms of selectivity and mild reaction conditions for the transformation of complex molecules like 2,3,4-trimethylpent-1-en-3-ol.
Metal-Mediated and Metal-Catalyzed Transformations
While specific research on this compound is not extensively documented, the reactivity of its allylic alcohol functional group is well-understood in the context of metal-catalyzed transformations. These reactions typically involve isomerization, oxidation, or rearrangement, often facilitated by transition metal complexes.
Isomerization: The isomerization of allylic alcohols is a powerful transformation that can be catalyzed by various metal complexes, including those of rhodium, ruthenium, and manganese. researchgate.netacs.org For instance, ruthenium complexes have been shown to be effective for the isomerization of related structures like 4-methylpent-3-en-1-ol (B1201246) derivatives. google.com A proposed mechanism for such reactions often involves the formation of a metal-hydride species which then undergoes insertion and subsequent β-hydride elimination to yield an isomerized product, such as an enol or a ketone. acs.org Manganese(I) complexes have also demonstrated efficacy in catalyzing the isomerization of terminal alkenes, a reaction class to which this compound belongs. acs.org
Oxidation: The oxidation of allylic alcohols can be achieved using various metal catalysts in the presence of an oxidizing agent like a hydroperoxide. researchgate.net Gold(I) and gold(III) complexes, for example, have been reported to catalyze the oxidation of alkanes and could potentially be applied to the oxidation of the allylic C-H bonds or the alcohol moiety in the target molecule. lookchem.com The expected products could include the corresponding α,β-unsaturated ketone, 2,3,4-trimethylpent-1-en-3-one, or further oxidized species depending on the reaction conditions.
The table below summarizes relevant metal-catalyzed transformations applicable to the functional groups present in this compound, based on studies of analogous compounds.
| Transformation | Catalyst System (Analogous Examples) | Potential Product from this compound | Reference |
| Isomerization | [Ru(dienyl)2H]X | 2,3,4-Trimethyl-pentan-3-one | google.com |
| Isomerization | Mn(I) Bisphosphine Borohydride (B1222165) Complex | 2,3,4-Trimethyl-pentan-3-one (via enol) | acs.org |
| Oxidation | Mo, V, W, Ti compounds with Hydroperoxides | 2,3,4-Trimethylpent-1-en-3-one | researchgate.net |
Chiral Catalysis for Enantioselective Synthesis
The structure of this compound contains a stereocenter at the C3 position, making it a chiral molecule. The enantioselective synthesis of a single enantiomer of this alcohol, or its use in further chiral transformations, is a key area of interest, particularly for applications in fragrance or pharmaceutical synthesis.
Asymmetric catalysis provides a powerful tool for achieving such enantioselectivity. Although direct enantioselective synthesis of this compound is not found in the reviewed literature, analogies with similar structures are highly informative. A prominent example is the asymmetric isomerization of allylic amines catalyzed by rhodium complexes containing chiral diphosphine ligands like BINAP, which achieves excellent enantioselectivity (95-99% ee). researchgate.net This methodology could foreseeably be adapted for the asymmetric isomerization of a prochiral precursor or the kinetic resolution of racemic this compound.
Furthermore, rhodium complexes immobilized on chiral supports or within resin matrices have been used for the asymmetric hydrogenation of prochiral olefins, achieving high yields and providing a pathway to chiral saturated products. encyclopedia.pub The synthesis of structurally related chiral amino alcohols has also been achieved with high stereochemical control, demonstrating the feasibility of producing enantiopure compounds with similar substitution patterns.
| Catalytic Approach | Catalyst System (Analogous Examples) | Potential Application to this compound | Reference |
| Asymmetric Isomerization | [Rh((R/S)-BINAP)(COD)]+ | Enantioselective synthesis of a chiral aldehyde from the alcohol. | researchgate.net |
| Asymmetric Hydrogenation | Phosphine-Rhodium complexes on resin support | Enantioselective hydrogenation to (R/S)-2,3,4-trimethylpentan-3-ol. | encyclopedia.pub |
| Chiral Resolution | L-(-)-Dibenzoyl tartaric acid | Separation of (R)- and (S)-2,3,4-trimethylpent-1-en-3-ol. |
Heterogeneous Catalysis and Solid-State Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, are central to industrial chemistry due to their ease of separation and recyclability. For a substrate like this compound, solid catalysts can be employed for various transformations, most notably hydrogenation and dehydration.
Supported Metal Catalysts for Hydrogenation of Unsaturated Moieties
The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation to yield the corresponding saturated alcohol, 2,3,4-trimethylpentan-3-ol. This is a standard industrial process, typically employing precious metals supported on high-surface-area materials. masterorganicchemistry.comtcichemicals.com
Palladium on activated carbon (Pd/C) is the most common catalyst for this type of transformation. masterorganicchemistry.comu-tokyo.ac.jpnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), often at atmospheric or slightly elevated pressure. u-tokyo.ac.jpuci.edu Protic solvents like ethanol (B145695) generally accelerate the reaction rate. u-tokyo.ac.jp Other effective catalysts include platinum (Pt), rhodium (Rh), and ruthenium (Ru) on supports like carbon or alumina. masterorganicchemistry.comtcichemicals.com The hydrogenation occurs via syn-addition of two hydrogen atoms across the double bond as the alkene adsorbs onto the metal surface. masterorganicchemistry.com
| Catalyst | Support | Typical Substrates | Notes | Reference |
| Palladium (Pd) | Activated Carbon (C) | Alkenes, Alkynes, Benzyl Ethers | Most common and versatile catalyst for C=C hydrogenation. | masterorganicchemistry.comu-tokyo.ac.jp |
| Platinum (Pt) | Activated Carbon (C) | Alkenes, Aromatics, Ketones | Highly active, can reduce a wide range of functional groups. | tcichemicals.com |
| Rhodium (Rh) | Alumina (Al₂O₃) | Alkenes, Aromatics | Effective under mild conditions. | masterorganicchemistry.com |
| Ruthenium (Ru) | Carbon (C) | Alkenes, Aromatics | Often requires more forcing conditions than Pd or Pt. | tcichemicals.com |
Ion-Exchange Resins as Catalyst Supports and Acid Catalysts
Ion-exchange resins (IERs) are highly versatile materials in catalysis, serving dual roles as solid acid catalysts and as supports for catalytically active metal nanoparticles. mdpi.comresearchgate.net These resins typically consist of a porous polymer backbone, such as styrene-divinylbenzene (ST-DVB), functionalized with acidic (e.g., -SO₃H) or basic groups. mdpi.com
As catalyst supports, IERs can be impregnated with metal salts (e.g., palladium acetate) which are then reduced to form highly dispersed metal nanoparticles within the resin matrix. mdpi.comresearchgate.net A key example is the use of a palladium-doped Amberlyst™ resin for the simultaneous hydrogenation and isomerization of diisobutylenes (e.g., 2,4,4-trimethylpent-1-ene), which are structural isomers of the parent alkene of this compound. encyclopedia.pub This demonstrates the potential of metal-doped IERs to effectively catalyze the hydrogenation of the C=C bond in the target molecule. encyclopedia.pub The properties of the resin, such as its porosity and the nature of the functional groups, can influence the size and distribution of the metal particles and thus the catalytic activity. encyclopedia.pubmdpi.com
In their capacity as solid acid catalysts, sulfonic acid-functionalized resins like Amberlyst™ 15, Amberlyst™ 36, or Amberlyst™ 45 are widely used for reactions such as alcohol dehydration and etherification. google.comdupont.comdokumen.pubfrontiersin.org For this compound, such a catalyst could facilitate intramolecular dehydration to form a diene or intermolecular dehydration (in the presence of another alcohol) to form an ether. These reactions often require elevated temperatures, and high-temperature stable resins like Amberlyst™ 45 are particularly suitable. frontiersin.orgdupont.com
| Resin Type | Functional Group | Manufacturer Example | Catalytic Role | Relevant Application | Reference |
| Macroporous Strong Acid Cation | Sulfonic Acid (-SO₃H) | DuPont™ AmberLyst™ 15 | Solid Acid Catalyst | Dehydration of alcohols, Esterification. | researchgate.net |
| Macroporous Strong Acid Cation | Sulfonic Acid (-SO₃H) | DuPont™ AmberLyst™ 36WET | Solid Acid Catalyst | Phenol Alkylation. | dupont.com |
| Macroporous Strong Acid Cation | Sulfonic Acid (-SO₃H) | DuPont™ AmberLyst™ 45 | High-Temp Solid Acid | Olefin hydration, Esterification. | frontiersin.orgdupont.com |
| Bifunctional Resin | -SO₃H and Pd nanoparticles | Amberlyst™ CH28 | Acid and Hydrogenation Catalyst | Isomerization and hydrogenation of diisobutylenes. | encyclopedia.pub |
Advanced Analytical Methodologies for 2,3,4 Trimethylpent 1 En 3 Ol
Chromatographic Separation and Characterization Techniques
Chromatography is a fundamental tool for the separation and analysis of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means to isolate and characterize 2,3,4-trimethylpent-1-en-3-ol.
The development of a robust HPLC method for this compound would likely involve reversed-phase chromatography, which is well-suited for separating moderately polar organic compounds. The selection of an appropriate stationary phase is critical for achieving the desired separation, especially when dealing with isomers. For positional isomers, a phenyl hydride column may offer the necessary selectivity. mtc-usa.com Geometric isomers, if present, could potentially be resolved using a column with shape-based selectivity, such as one with a cholesterol-based stationary phase. mtc-usa.com
Method development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, along with the flow rate and column temperature to achieve optimal resolution and peak shape.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Suggested Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. cloudfront.net It is particularly useful for assessing the purity of the compound and for separating it from any structural isomers. Given the presence of a hydroxyl group, derivatization to form a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether, is a common strategy to improve chromatographic performance. nih.govcapes.gov.br
For complex samples containing multiple isomers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide significantly enhanced separation power. researchgate.netfmach.it This technique would be invaluable for resolving closely related isomers of this compound.
Table 2: Representative GC Method Parameters for Purity Analysis of this compound (as TMS derivative)
| Parameter | Suggested Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. When coupled with chromatographic techniques, it provides a powerful method for both qualitative and quantitative analysis.
The coupling of Gas Chromatography or High-Performance Liquid Chromatography with Mass Spectrometry (GC-MS or HPLC-MS) allows for the separation of components in a mixture followed by their individual mass analysis. For a tertiary alcohol like this compound, GC-MS is a particularly powerful combination. researchgate.net
In a typical GC-MS analysis, the fragmentation pattern provides crucial structural information. Tertiary alcohols often exhibit a weak or absent molecular ion peak. whitman.edu Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]) and alpha-cleavage. whitman.eduyoutube.com The fragmentation of allylic alcohols can also involve rearrangements of the molecular ion. rsc.org
The choice of ionization technique is critical in mass spectrometry. For the analysis of compounds like this compound, especially when using GC-MS, Electron Ionization (EI) is the most common method. massbank.eu Standard EI is typically performed at 70 eV, which provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. Lower ionization energies can sometimes be used to preserve the molecular ion. rsc.org
For HPLC-MS applications, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be more appropriate, as they are better suited for analyzing compounds in the liquid phase and tend to produce less fragmentation, making it easier to determine the molecular weight.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Beyond chromatography and mass spectrometry, other spectroscopic techniques can provide detailed information about the structure and electronic properties of this compound.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. researchgate.netrsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), the carbon-carbon double bond (C=C) of the vinyl group (around 1640 cm⁻¹), and C-H bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide the most definitive information for structural elucidation. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would show the number of non-equivalent carbon atoms and their chemical shifts, providing a detailed map of the carbon skeleton.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| FTIR | Broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹), sp³ C-H stretch (<3000 cm⁻¹) |
| ¹H NMR | Signals corresponding to vinyl protons, methyl protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the vinyl carbons, the carbon bearing the hydroxyl group, and the various methyl carbons. |
| Mass Spec (EI) | Potential fragments corresponding to [M-H₂O]⁺ and cleavage of alkyl groups. The molecular ion peak may be of low intensity or absent. whitman.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts are influenced by the electronic environment of the protons, including the presence of the hydroxyl group and the carbon-carbon double bond.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Vinyl (=CH₂) | 4.8 - 5.2 | Multiplet | 2H |
| Hydroxyl (-OH) | 1.5 - 2.5 (variable) | Singlet (broad) | 1H |
| Methine (-CH) | 1.8 - 2.2 | Multiplet | 1H |
| Methyl (-CH₃) at C2 | ~1.7 | Singlet | 3H |
| Methyl (-CH₃) at C4 | ~0.9 | Doublet | 6H |
The vinyl protons are expected to appear in the downfield region due to the deshielding effect of the double bond. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton at C4 would likely appear as a multiplet due to coupling with the adjacent methyl protons. The methyl group attached to the double bond (at C2) would be a singlet, while the two equivalent methyl groups at C4 would present as a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (=CH₂) | ~110 |
| C2 (C=) | ~145 |
| C3 (-C-OH) | ~75 |
| C4 (-CH) | ~40 |
| C5, C6 (CH₃ at C4) | ~17 |
| C7 (CH₃ at C2) | ~25 |
| C8 (CH₃ at C3) | ~28 |
The olefinic carbons (C1 and C2) are expected at the lowest field, followed by the carbon bearing the hydroxyl group (C3). The aliphatic carbons would appear at higher fields. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is paramount for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. A key feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from hydrogen bonding. orgchemboulder.com The C-O stretching of the tertiary alcohol would be observed as a strong band around 1150-1200 cm⁻¹. orgchemboulder.com The presence of the vinyl group would give rise to a medium intensity C=C stretching absorption near 1640 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹. maricopa.edu
Raman Spectroscopy
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. The C=C double bond in this compound is expected to produce a strong signal in the Raman spectrum around 1640 cm⁻¹, as non-polar bonds tend to have high Raman activity. mdpi.com The various C-H and C-C single bond vibrations would also be observable, providing a detailed fingerprint of the molecule. researchgate.netnih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |
| Alkene | =C-H stretch | ~3080 | Medium | Medium |
| Alkane | C-H stretch | 2850-2960 | Strong | Strong |
| Alkene | C=C stretch | ~1640 | Strong | Medium (IR), Strong (Raman) |
| Alcohol | C-O stretch | 1150-1200 | Weak | Strong (IR) |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bond and the oxygen atom of the hydroxyl group. The molecule lacks a conjugated system, which means that the electronic transitions will require higher energy (shorter wavelengths).
The primary electronic transition expected for the isolated C=C double bond is a π → π* transition, which typically occurs in the far UV region, around 170-190 nm. uobabylon.edu.iq The hydroxyl group exhibits an n → σ* transition, which also absorbs at short wavelengths, typically below 200 nm. msu.edu Consequently, the λmax (wavelength of maximum absorbance) for this compound is predicted to be in the far UV range, below the typical 200-800 nm range of standard UV-Vis spectrophotometers. libretexts.org The absence of significant absorption in the near UV and visible regions is a key characteristic of such non-conjugated alkenols. libretexts.org
Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| C=C | π → π | < 200 |
| -OH | n → σ | < 200 |
Theoretical and Computational Investigations of 2,3,4 Trimethylpent 1 En 3 Ol
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) calculations provide deep insights into the electronic environment of 2,3,4-trimethylpent-1-en-3-ol.
To investigate the chemical reactivity of this compound, QM calculations would be employed to map out potential reaction pathways. For instance, in an acid-catalyzed dehydration, a common reaction for tertiary alcohols, computational methods can elucidate the step-by-step mechanism.
The process would involve:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), any intermediates (such as a carbocation), transition states, and the final products would be optimized to find their lowest energy conformations.
Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structures connecting reactants and products.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the desired reactant and product.
These calculations would provide crucial data on the activation energies and reaction enthalpies, allowing for a quantitative understanding of the reaction kinetics and thermodynamics.
Quantum mechanics is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to identify and characterize them. For this compound, the following spectroscopic data would be computationally generated:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks, such as the O-H stretch of the alcohol group and the C=C stretch of the alkene moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM software can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods are excellent for studying the properties of a single molecule, molecular dynamics simulations are used to explore the conformational landscape and intermolecular interactions of a molecule over time, typically in a condensed phase.
For this compound, an MD simulation would involve:
Placing the molecule in a simulation box, often with a chosen solvent.
Using a force field (a set of parameters that describe the potential energy of the system) to calculate the forces between atoms.
Solving Newton's equations of motion to simulate the movement of atoms over time.
This approach would allow for the study of:
Conformational Flexibility: Identifying the most stable conformations of the molecule and the energy barriers between them.
Intermolecular Interactions: Analyzing how this compound interacts with itself and with solvent molecules, for example, through hydrogen bonding involving its hydroxyl group.
Computational Modeling of Solvent Effects on Reaction Kinetics and Thermodynamics
The solvent can have a significant impact on chemical reactions. Computational models can be used to quantify these effects for reactions involving this compound.
Two main types of solvent models are used:
Explicit Solvent Models: Individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. This is computationally expensive but highly accurate.
Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a given dielectric constant. This is less computationally demanding and is often used in conjunction with QM calculations to estimate the effect of the solvent on reaction energies.
By performing calculations in the gas phase and in different solvent models, it is possible to determine how the solvent influences the stability of reactants, transition states, and products, thereby affecting the reaction rate and equilibrium.
Chemoinformatics and QSAR Approaches in Compound Design
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics approach that aims to correlate the chemical structure of a compound with its biological activity or other properties.
If this compound were part of a library of compounds being screened for a particular application, QSAR models could be developed. This would involve:
Descriptor Calculation: Calculating a large number of numerical descriptors that encode different aspects of the molecule's structure (e.g., size, shape, electronic properties).
Model Building: Using statistical methods or machine learning to build a mathematical model that relates the descriptors to the observed activity.
Such a model could then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent or effective molecules.
Derivatives and Analogues of 2,3,4 Trimethylpent 1 En 3 Ol in Advanced Organic Synthesis
Synthesis and Transformation of Structurally Related Branched Alkenols
The construction of sterically hindered tertiary alcohols and related branched alkenols requires specialized synthetic strategies to overcome the challenge of steric hindrance.
Synthesis: One notable method involves the rearrangement of Breslow intermediates, which are formed from N-allyl thiazolium salts and aldehyde derivatives. nih.gov This process facilitates the formation of particularly hindered tertiary alcohols through what is formally a nih.govnih.gov-sigmatropic rearrangement, proceeding via a close radical pair that recombines with high regio- and diastereoselectivity. nih.gov Another modern approach employs nickel catalysis to synthesize vinyl-substituted alcohols from aldehydes and acetylene, which serves as a simple C2 building block. rsc.org This method is valued for its mild reaction conditions and tolerance of various functional groups. rsc.org
The transformation of the hydroxyl group in these alkenols opens avenues for further functionalization. A common reaction is transetherification to produce vinyl ethers. This can be efficiently catalyzed by palladium (II) complexes, reacting the alcohol with a vinyl ether like ethyl vinyl ether. academie-sciences.fr This method provides a direct route to functionalized vinyl ethers, which are versatile monomers and synthetic intermediates. academie-sciences.fr
Table 1: Selected Synthetic Methodologies for Branched Alkenols
| Method | Reactants | Catalyst/Reagent | Product Type | Ref. |
| Breslow Intermediate Rearrangement | N-allyl thiazolium salts, Aldehydes | N-Heterocyclic Carbene (NHC) | Hindered Tertiary Alcohols | nih.gov |
| Nickel-Catalyzed Vinylation | Aldehydes, Acetylene | Nickel Complex / Silane | Vinyl-Substituted Alcohols | rsc.org |
| Transetherification | Alcohols, Ethyl Vinyl Ether | Palladium (II) Complex | Vinyl Ethers | academie-sciences.fr |
Stereochemical Aspects in the Synthesis of Chiral Derivatives
Introducing chirality into molecules with sterically demanding centers, such as those found in analogues of 2,3,4-trimethylpent-1-en-3-ol, is a cornerstone of modern asymmetric synthesis. The goal is to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmacology and materials science.
A powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture of chiral alcohols is Dynamic Kinetic Resolution (DKR). encyclopedia.pubmdpi.com This process combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ metal-catalyzed racemization of the slower-reacting enantiomer. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer (typically the R-enantiomer). encyclopedia.pubmdpi.com Simultaneously, a ruthenium or iron complex racemizes the remaining S-enantiomer, allowing for a theoretical yield of 100% of the desired single-enantiomer product. encyclopedia.pubmdpi.com This method has proven effective for a wide range of secondary alcohols, although substrates with significant branching near the stereocenter can present challenges. mdpi.com
Catalytic asymmetric synthesis provides a direct route to enantioenriched products. For instance, the transformation of (E)-2-alkene-1-ols into branched allylic aryl ethers can be achieved with high enantiomeric purity using di-μ-amidate dipalladium complexes as catalysts. nih.gov This reaction proceeds by converting the alcohol to a trichloroacetimidate (B1259523) derivative, which then reacts with phenols to yield 3-aryloxy-1-alkene products with enantiomeric excesses (ee) often exceeding 90%. nih.gov Chiral diol-based organocatalysts, such as BINOL, have also been employed to catalyze the enantioselective allylboration of ketones, yielding chiral tertiary homoallylic alcohols with high efficiency and enantioselectivity. nih.gov
Table 2: Examples of Stereoselective Synthesis of Chiral Alcohol Derivatives
| Reaction Type | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Ref. |
| Asymmetric Allylic Arylation | (E)-Allylic trichloroacetimidate | Di-μ-amidate dipalladium complex | Branched allylic aryl ether | 90-98% | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Racemic secondary alcohols | Lipase (e.g., CAL-B) + Ru-complex | Enantiopure esters | 82-99% | mdpi.com |
| Asymmetric Allylboration | Aromatic ketones, Allyldiisopropoxylborane | BINOL | Tertiary homoallylic alcohols | up to 99% | nih.gov |
Applications as Synthetic Intermediates and Building Blocks
The dual functionality of a hydroxyl group and a vinyl group, especially when positioned at a sterically congested tertiary carbon, makes this compound and its analogues highly valuable as synthetic intermediates. These molecules are not typically end-products but rather serve as versatile building blocks for constructing more elaborate and often biologically active compounds. nih.gov
The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to other fragments. The vinyl group is susceptible to a wide array of transformations, including oxidation, reduction, halogenation, and polymerization. More significantly, it is a key functional group for carbon-carbon bond-forming reactions such as Heck, Suzuki, and metathesis reactions, which are fundamental tools in modern organic synthesis.
For example, the congested tertiary alcohols synthesized via Breslow intermediate rearrangements can undergo divergent C-C bond cleavage strategies to yield various ketones, demonstrating their utility as precursors to other functional motifs. nih.gov Furthermore, related α,β-unsaturated compounds, which can be accessed from these alkenols, are known to be important intermediates in the industrial synthesis of fragrances, vitamins, and carotenoids. mdpi.com The unique, sterically hindered structure of these building blocks can impart specific properties and conformational constraints on the target molecules, making them useful for creating complex three-dimensional structures.
Emerging Research Directions and Future Perspectives in 2,3,4 Trimethylpent 1 En 3 Ol Chemistry
Integration with Novel Synthetic Technologies
The synthesis of sterically congested tertiary alcohols like 2,3,4-trimethylpent-1-en-3-ol can be challenging using traditional batch methods. researchgate.net Modern synthetic technologies, particularly continuous flow chemistry, offer promising alternatives to overcome these limitations.
Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly reactive intermediates and exothermic reactions often involved in the synthesis of complex alcohols. mdpi.com The use of packed-bed reactors with heterogeneous catalysts in a flow system could enable a more efficient and sustainable synthesis of this compound and its derivatives. mdpi.com For instance, a continuous-flow process could be envisioned for the key bond-forming reactions, minimizing side reactions and improving yield and safety.
Furthermore, the integration of photoreactors into flow systems could open new synthetic routes to functionalized homoallylic alcohols, a class of compounds to which this compound belongs. acs.org These technologies could allow for the precise generation of reactive intermediates under mild conditions, facilitating the construction of the sterically demanding structure of this compound.
A comparative look at synthetic methodologies is presented in the table below:
| Synthetic Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for higher yields. mdpi.com | Development of efficient catalytic systems for flow synthesis, optimization of reactor design. |
| Photochemical Flow Synthesis | Access to novel reaction pathways, mild reaction conditions, high selectivity. acs.org | Design of suitable photosensitizers and reactors for the specific synthesis. |
| Batch Synthesis (Traditional) | Well-established procedures for related compounds. | Overcoming challenges related to steric hindrance and reaction control. |
Expanding Catalytic Applications
The hydroxyl and vinyl groups in this compound make it a candidate for various catalytic applications. Research into the catalytic utility of tertiary allylic alcohols is an active area, and these findings can guide future investigations into this compound.
One significant area is its potential use in asymmetric catalysis . Chiral tertiary allylic alcohols are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of catalytic systems for the enantioselective synthesis of this compound or its use in kinetic resolution would be a valuable contribution. rsc.orgacs.org Chiral phosphoric acids and transition metal complexes have shown promise in the kinetic resolution of other tertiary allylic alcohols. rsc.orgacs.org
Moreover, this compound could serve as a precursor for the synthesis of other valuable molecules through catalytic transformations . For example, direct catalytic azidation of the allylic alcohol could provide access to allylic azides, which are versatile intermediates in organic synthesis. kaust.edu.sa Additionally, transition metal-catalyzed nucleophilic substitution reactions could allow for the direct activation of the alcohol for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
The table below summarizes potential catalytic applications:
| Catalytic Application | Potential Role of this compound | Example of Relevant Catalysis Research |
| Asymmetric Synthesis | Chiral building block for complex molecules. researchgate.net | Kinetic resolution using chiral phosphoric acid catalysts. rsc.orgacs.org |
| Precursor for Fine Chemicals | Synthesis of allylic azides and other functionalized molecules. kaust.edu.sa | Direct catalytic azidation of allylic alcohols. kaust.edu.sa |
| Allylic Substitution Reactions | Source of an electrophilic π-allyl metal intermediate. rsc.org | Transition metal-catalyzed activation of allylic alcohols. rsc.org |
Advanced Materials Science Applications
The unique structure of this compound, with its bulky trimethylpentyl group and reactive functionalities, suggests its potential as a monomer or modifying agent in the synthesis of advanced materials.
The presence of the polymerizable vinyl group and the reactive hydroxyl group allows for its incorporation into polymers . google.comgantrade.com Copolymerization of this compound with other monomers could lead to polymers with tailored properties, such as high thermal stability, specific solubility characteristics, or the ability to be cross-linked through the hydroxyl group. google.com Such polymers could find applications as specialty coatings, resins, or plasticizers. ebsco.com
Furthermore, the introduction of the bulky 2,3,4-trimethylpentyl group could be used to control the morphology and properties of polymeric materials at the molecular level. mdpi.com This could be particularly relevant in the development of materials with specific free volume characteristics or in the synthesis of hyperbranched polymers.
| Material Science Application | Potential Contribution of this compound | Research Focus |
| Specialty Polymers | Monomer for creating polymers with unique thermal and solubility properties. google.comgantrade.com | Development of polymerization methods and characterization of the resulting polymers. |
| Cross-linking Agent | The hydroxyl group can be used to form cross-linked polymer networks. google.com | Investigating the curing behavior and final properties of the thermoset materials. |
| Morphology Control | The sterically demanding structure can influence polymer chain packing and material properties. mdpi.com | Studying the effect of the monomer on the microstructure of copolymers. |
Interdisciplinary Research Opportunities
The exploration of this compound's chemistry is not confined to traditional organic synthesis and polymer science. Its unique structure opens doors to several interdisciplinary research areas.
In the field of medicinal chemistry , tertiary alcohols are recognized for their potential to improve the metabolic stability of drug candidates. nih.gov The sterically hindered nature of the hydroxyl group in this compound could make it a valuable synthon for the preparation of biologically active compounds with enhanced pharmacokinetic profiles.
The field of supramolecular chemistry could also benefit from the incorporation of this bulky and functionalized molecule into larger assemblies. Its shape and functional groups could be exploited in the design of host-guest systems or self-assembling materials.
Finally, in the area of chemical biology , functionalized tertiary alcohols can be used as probes to study biological processes. The development of derivatives of this compound could lead to new tools for understanding enzymatic reactions or cellular pathways.
| Interdisciplinary Field | Potential Application of this compound | Future Research Direction |
| Medicinal Chemistry | Building block for metabolically stable drug candidates. nih.gov | Synthesis and biological evaluation of derivatives. |
| Supramolecular Chemistry | Component for the design of complex molecular architectures. | Investigation of its self-assembly properties and host-guest interactions. |
| Chemical Biology | Precursor for molecular probes to study biological systems. | Development of labeled or functionalized derivatives for biological studies. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3,4-Trimethylpent-1-en-3-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common synthesis involves the addition of calcium acetylene to methyl ketene to form calcium 2-ethynyl-1-vinylethanol, followed by substitution to yield the product . Optimization includes controlling reaction temperature (e.g., maintaining 25°C for stability) and using inert atmospheres to prevent side reactions. Catalyst screening (e.g., palladium-based systems) can enhance selectivity, as demonstrated in hydrogenation studies of acetylenic alcohols .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 4.1–4.3 ppm (allylic alcohol proton), and δ 5.2–5.5 ppm (alkene protons) are characteristic. Overlapping signals from methyl groups may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR : A broad O–H stretch (~3350 cm⁻¹) and C≡C stretch (~2120 cm⁻¹) confirm the acetylenic alcohol structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as harmful (Xn) and irritant (R36/37/38). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store separately from oxidizers and acids. Waste must be collected in sealed containers and processed by certified disposal services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) for this compound?
- Methodological Answer : Discrepancies in boiling points (e.g., 63–65°C/100 mmHg vs. literature values) may arise from impurities or measurement conditions. Purify via fractional distillation under reduced pressure, and validate purity using GC-MS. Cross-reference data from authoritative sources like NIST or peer-reviewed journals to establish consensus .
Q. Which catalytic systems are effective for selective hydrogenation of the alkyne group in this compound without affecting the alcohol moiety?
- Methodological Answer : Ligand-modified palladium nanoparticles in continuous-flow reactors show high selectivity for hydrogenating acetylenic bonds to cis-alkenes while preserving hydroxyl groups. Reaction parameters (H₂ pressure, solvent polarity) must be tuned to avoid over-reduction . Lindlar catalyst (Pd/CaCO₃ with quinoline) is a viable alternative but may require quenching to prevent side reactions .
Q. What mechanistic insights exist for allylic rearrangements involving this compound?
- Methodological Answer : Ruthenium vinyl carbene intermediates facilitate 1,2-migrations in propargyl alcohols, as observed in analogous systems. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., deuterium at the allylic position) tracks migration pathways. Kinetic experiments under varying temperatures reveal rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
